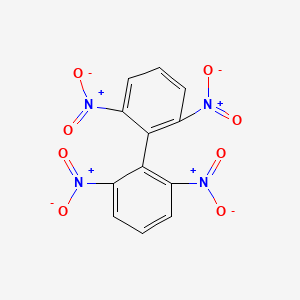

2,2',6,6'-Tetranitro-1,1'-biphenyl

Description

2,2',6,6'-Tetranitro-1,1'-biphenyl (CAS: 2217-54-1) is a nitro-substituted biphenyl derivative characterized by four nitro groups symmetrically positioned at the 2, 2', 6, and 6' positions of the biphenyl backbone. Its molecular formula is C₁₂H₆N₄O₈, with a molecular weight of 340.20 g/mol. The InChIKey (FBVPTHLEHALHAX-UHFFFAOYSA-N) confirms its structural uniqueness .

Properties

CAS No. |

2217-54-1 |

|---|---|

Molecular Formula |

C12H6N4O8 |

Molecular Weight |

334.20 g/mol |

IUPAC Name |

2-(2,6-dinitrophenyl)-1,3-dinitrobenzene |

InChI |

InChI=1S/C12H6N4O8/c17-13(18)7-3-1-4-8(14(19)20)11(7)12-9(15(21)22)5-2-6-10(12)16(23)24/h1-6H |

InChI Key |

FBVPTHLEHALHAX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])C2=C(C=CC=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

6,6′-Dimethoxy-2,2′,3,3′,5-pentanitro-1,1′-biphenyl (CAS: Unspecified)

- Structure : Features five nitro groups and two methoxy (-OCH₃) substituents.

- Properties: Methoxy groups are electron-donating, reducing nitration reactivity compared to the purely nitro-substituted biphenyl.

- Applications : Studied for chiral materials and asymmetric catalysis due to steric hindrance from substituents .

2,2',6,6'-Tetramethyl-1,1'-biphenyl (CAS: 4036-43-5)

- Structure : Methyl (-CH₃) groups replace nitro substituents.

- Properties: Lower molecular weight (210.31 g/mol), higher volatility, and non-explosive behavior. Used as a precursor in organic synthesis .

- Key Difference: Methyl groups enhance solubility in non-polar solvents, unlike the polar nitro-substituted analog .

2,2',6,6'-Tetrachloro-1,1'-biphenyl (PCB-054, CAS: 15968-05-5)

- Structure : Chlorine atoms replace nitro groups.

- Properties : A polychlorinated biphenyl (PCB) with environmental persistence and toxicity. Molecular weight: 292.00 g/mol.

- Regulatory Status : Banned under the Stockholm Convention due to bioaccumulation risks, contrasting with the tetranitro compound’s primary hazard profile (explosivity) .

Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | Substituents | Key Properties |

|---|---|---|---|

| 2,2',6,6'-Tetranitro-1,1'-biphenyl | 340.20 | -NO₂ (4) | High density, explosive, low solubility |

| 6,6′-Dimethoxy-pentanitro-biphenyl | ~470.25* | -NO₂ (5), -OCH₃ (2) | Moderate stability, chiral applications |

| 2,2',6,6'-Tetramethyl-biphenyl | 210.31 | -CH₃ (4) | Volatile, non-reactive |

| PCB-054 | 292.00 | -Cl (4) | Persistent organic pollutant |

*Estimated based on structural similarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.